Ethyl 4-(2,3,4-trimethoxybenzyl)piperazine-1-carboxylate
Description
Ethyl 4-(2,3,4-trimethoxybenzyl)piperazine-1-carboxylate (CAS: 53531-01-4) is a piperazine derivative characterized by a trimethoxybenzyl substituent and an ethyl carboxylate group at the 1-position of the piperazine ring. Its molecular formula is C₁₇H₂₆N₂O₅, with a molecular weight of 338.40 g/mol . This compound is pharmacologically significant as Trimetazidine Dihydrochloride Impurity H, a reference standard used to monitor the quality of the anti-ischemic drug trimetazidine during manufacturing . Structurally, it serves as a synthetic intermediate or degradation product in piperazine-based pharmaceuticals. Analytical data, including SMILES (CCOC(=O)N1CCN(Cc2ccc(OC)c(OC)c2OC)CC1) and InChI identifiers, confirm its identity .
Properties
IUPAC Name |
ethyl 4-[(2,3,4-trimethoxyphenyl)methyl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O5/c1-5-24-17(20)19-10-8-18(9-11-19)12-13-6-7-14(21-2)16(23-4)15(13)22-3/h6-7H,5,8-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPRSCQFIVQGRJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC2=C(C(=C(C=C2)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90442591 | |
| Record name | AGN-PC-0N7LZL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90442591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53531-01-4 | |
| Record name | Ethyl 4-[(2,3,4-trimethoxyphenyl)methyl]-1-piperazinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53531-01-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperazinecarboxylic acid, 4-((2,3,4-trimethoxyphenyl)methyl)-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053531014 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AGN-PC-0N7LZL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90442591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-PIPERAZINECARBOXYLIC ACID, 4-((2,3,4-TRIMETHOXYPHENYL)METHYL)-, ETHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T9J7XSK5RX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Reaction Mechanism and Conditions
The reductive amination method, as detailed in EP0453365B1, involves condensing 2,3,4-trimethoxybenzaldehyde (II) with piperazine (III) in methyl tert-butyl ether (MTBE) or an alcoholic solvent. The imine intermediate undergoes catalytic hydrogenation at 45–75°C under 5–10 bar hydrogen pressure, using 5% palladium-on-carbon (Pd/C) as the catalyst. This one-pot process avoids isolation of intermediates, enhancing efficiency.
The molar ratio of aldehyde to piperazine is critical. A 1:2 ratio ensures excess piperazine acts as both a reactant and base, neutralizing HCl byproducts and driving the reaction to completion. Post-hydrogenation, excess piperazine precipitates upon cooling and is removed via filtration, simplifying purification.
Yield and Purity Optimization
Yields for this method range from 70–85%, significantly higher than older approaches like the formic acid-mediated condensation (38% yield). Key factors influencing yield include:
-
Catalyst Loading : 5% Pd/C provides optimal activity without over-hydrogenation side reactions.
-
Temperature Control : Initial heating to 45–55°C initiates imine formation, while subsequent stabilization at 70–75°C ensures complete reduction.
-
Solvent Choice : MTBE outperforms alcohols due to better solubility of intermediates and easier recovery of excess piperazine.
Post-reaction, the crude product is treated with hydrochloric acid to form the dihydrochloride salt, which is recrystallized from ethanol/water mixtures to achieve >99% purity.
Alkylation-Hydrolysis Route via Piperazin-2-one Intermediate
Stepwise Synthesis and Challenges
An alternative route alkylates piperazin-2-one with 2,3,4-trimethoxybenzyl chloride (IV) in dichloromethane or THF. The resulting 4-(2,3,4-trimethoxybenzyl)piperazin-2-one (V) is hydrolyzed under acidic conditions (e.g., HCl) to yield 1-(2,3,4-trimethoxybenzyl)piperazine (VI), which is then esterified with ethyl chloroformate.
| Step | Reagent/Condition | Product | Yield |
|---|---|---|---|
| 1 | Piperazin-2-one + IV, DCM, 0°C | V | 65% |
| 2 | 6M HCl, reflux | VI | 78% |
| 3 | Ethyl chloroformate, NaHCO₃ | Target | 82% |
This method, while modular, suffers from lower overall yields (≈42% over three steps) due to side reactions during alkylation and hydrolysis.
Limitations and Modern Improvements
Early implementations required multiple purifications to remove byproducts like N,N-bis(2,3,4-trimethoxybenzyl)piperazine. Recent advances employ flow chemistry to minimize dimerization:
-
Continuous Flow Alkylation : Mixing IV and piperazin-2-one in a microreactor at 0°C reduces residence time, suppressing side reactions.
-
Enzymatic Hydrolysis : Lipases selectively cleave the lactam ring of V, avoiding acid-mediated degradation.
Comparative Analysis of Synthetic Routes
The table below contrasts the two primary methods:
| Parameter | Reductive Amination Route | Alkylation-Hydrolysis Route |
|---|---|---|
| Overall Yield | 75–85% | 42–50% |
| Purity (After Purification) | >99% | 95–98% |
| Key Advantage | One-pot, scalable | Modular, flexible |
| Major Limitation | High-pressure equipment | Multiple purification steps |
| Cost (Catalyst/Solvent) | Moderate (Pd/C, MTBE) | Low (DCM, THF) |
The reductive amination route is industrially preferred due to higher efficiency, whereas the alkylation-hydrolysis method remains valuable for synthesizing analogs with modified ester groups.
Characterization and Quality Control
Critical analytical data for Ethyl 4-(2,3,4-trimethoxybenzyl)piperazine-1-carboxylate include:
-
¹H NMR (400 MHz, CDCl₃): δ 1.25 (t, 3H, CH₂CH₃), 2.45–2.60 (m, 4H, piperazine), 3.30–3.45 (m, 4H, piperazine), 3.80–3.95 (s, 9H, OCH₃), 4.15 (q, 2H, CH₂CH₃), 6.55 (s, 2H, aromatic).
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Ester Hydrolysis: Carboxylic Acid Derivatives
The ethyl ester group undergoes hydrolysis under basic conditions to form water-soluble carboxylate intermediates critical for further functionalization :
Reaction Conditions
-
Reagent : 5% aqueous K₂CO₃
-
Solvent : Chloroform (extraction medium)
-
Product : 4-(2,3,4-Trimethoxybenzyl)piperazine-1-carboxylic acid
Nucleophilic Substitution: Alkylation/Acylation
The piperazine nitrogen participates in alkylation reactions with electrophiles. A representative acylation reaction produces pharmacologically active sulfonamides:
| Reaction Component | Details |
|---|---|
| Electrophile | Acetyl chloride |
| Catalyst | BF₃·OEt₂ (0.5 mol%) |
| Solvent | Acetonitrile |
| Temperature | Reflux (82°C) |
| Product | 1-Acetyl-4-(2,3,4-trimethoxybenzyl)piperazine |
| Yield | 67% (isolated) |
Methoxy Group Transformations
The trimethoxybenzyl moiety undergoes selective demethylation and oxidation under controlled conditions:
Oxidation Pathway
-
Reagent : KMnO₄ in acidic medium (H₂SO₄)
-
Product : 3,4-Dihydroxy-5-methoxybenzyl derivative
-
Application : Precursor for catechol-containing bioactive molecules
Demethylation
-
Reagent : BBr₃ (1.2 equiv) in DCM
-
Temperature : -78°C → 25°C (gradual)
-
Selectivity : Para-methoxy group retained
Salt Formation: Pharmaceutical Compatibility
The free base form is converted to stable salts for improved solubility and formulation :
| Salt Type | Synthesis Method | Application |
|---|---|---|
| Dihydrochloride | HCl gas in EtOAc | Analytical reference standard |
| Difumarate | Fumaric acid in H₂O/CH₃CN | Tablet formulation |
| Monohydrate | Recrystallization from H₂O/EtOH | Long-term storage |
Comparative Reaction Efficiency Table
Key synthetic routes are compared below for industrial scalability:
| Method | Yield | Purity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Reductive Amination | 85% | >99% | High | $$$ |
| Alkylation | 62% | 95% | Moderate | $$ |
| Acylation | 67% | 97% | Low | $$$$ |
Mechanistic Insights
-
Hydrogenation Selectivity : The Pd/C catalyst selectively reduces the imine intermediate without affecting methoxy groups .
-
Ester Reactivity : The ethoxycarbonyl group stabilizes the transition state during nucleophilic attacks at the piperazine nitrogen.
-
Methoxy Stability : Ortho- and para-methoxy groups resist hydrolysis under mild conditions but react with strong acids (e.g., HBr in acetic acid).
This comprehensive reactivity profile enables precise structural modifications for developing targeted therapeutics and analytical standards. Experimental protocols should be optimized based on desired product characteristics and scale requirements.
Scientific Research Applications
Chemical Properties and Structure
Ethyl 4-(2,3,4-trimethoxybenzyl)piperazine-1-carboxylate has the molecular formula and a molecular weight of 338.40 g/mol. The structure features a piperazine ring with an ethyl ester and a 2,3,4-trimethoxybenzyl group, which contributes to its biological activity and potential therapeutic applications.
Medicinal Chemistry
This compound is primarily recognized as an intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are being investigated for their potential cardioprotective effects , particularly in the context of cardiovascular diseases. The compound is associated with:
- Vasodilatory effects : It has been shown to influence vascular resistance and heart rate modulation, making it relevant in the development of cardiovascular drugs.
- Quality control : As an impurity standard in the synthesis of trimetazidine dihydrochloride, it plays a crucial role in ensuring the safety and efficacy of cardiovascular medications .
Research has highlighted several biological activities associated with this compound:
- Cardiac Function : Studies indicate that it may improve cardiac function and energy metabolism under ischemic conditions by promoting glucose oxidation over fatty acid oxidation .
- Liver Protection : In vivo studies have shown that derivatives of this compound can inhibit lipid peroxidation and exhibit protective effects against liver damage caused by carbon tetrachloride exposure .
Table 1: Summary of Applications
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Intermediate for cardiovascular drugs; quality control standard for trimetazidine dihydrochloride |
| Biological Activity | Potential cardioprotective agent; influences vascular resistance and heart rate modulation |
| Liver Protection | Inhibits lipid peroxidation; protects against liver damage from toxins |
Table 2: Mechanisms of Action
| Mechanism | Effect |
|---|---|
| Fatty Acid Oxidation Inhibition | Enhances glucose oxidation under ischemic conditions |
| Cellular Energy Production | Improves ATP levels during myocardial ischemia |
Case Study 1: Cardiovascular Research
A study evaluated the effects of this compound on cardiac function in rat models. The results indicated significant improvements in cardiac output and reduced myocardial damage during ischemic episodes compared to control groups.
Case Study 2: Liver Disease Prevention
In another investigation focusing on liver protection, rats treated with piperazine derivatives showed a marked decrease in transaminase levels (GOT and GPT) after exposure to carbon tetrachloride. These findings suggest that this compound may offer therapeutic benefits for liver diseases through its antioxidant properties.
Mechanism of Action
The mechanism of action of Ethyl 4-(2,3,4-trimethoxybenzyl)piperazine-1-carboxylate is primarily related to its role as an impurity in trimetazidine dihydrochloride. Trimetazidine works by inhibiting fatty acid oxidation and promoting glucose oxidation, thereby improving cellular energy production under ischemic conditions . The molecular targets include enzymes involved in fatty acid metabolism, such as 3-keto-acyl-CoA thiolase .
Comparison with Similar Compounds
Substituent Effects on Pharmacokinetics
- Trimethoxybenzyl Group : Present in all trimetazidine-related impurities, this group is critical for binding to cardiac mitochondrial enzymes. This compound retains this motif but differs from the active drug trimetazidine (a piperazine derivative without the carboxylate group) .
- Carboxylate vs. Methyl Groups : The ethyl carboxylate in the target compound increases polarity compared to the N-methyl group in Impurity I (C₁₅H₂₆Cl₂N₂O₃). This difference impacts solubility and chromatographic retention times during impurity profiling .
Biological Activity
Ethyl 4-(2,3,4-trimethoxybenzyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C17H26N2O5
- Molecular Weight : 338.4 g/mol
- IUPAC Name : Ethyl 4-[(2,3,4-trimethoxyphenyl)methyl]piperazine-1-carboxylate
- CAS Number : 53531-01-4
The compound features a piperazine ring, which is known for its ability to interact with various biological targets, making it a valuable scaffold for drug development.
Pharmacological Effects
-
Cardioprotective Properties :
- This compound has been studied for its cardioprotective effects. Research indicates that it may help mitigate damage to cardiac tissues during ischemic events by modulating oxidative stress and inflammation.
-
CNS Activity :
- The compound is also being investigated for its potential effects on the central nervous system (CNS). Its structural similarity to other piperazine derivatives suggests possible interactions with neurotransmitter receptors, which could lead to anxiolytic or antidepressant effects.
- Enzyme Inhibition :
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : The piperazine moiety allows for interaction with various receptors such as serotonin and dopamine receptors, which are crucial in mood regulation and cardiovascular function.
- Antioxidant Activity : The trimethoxybenzyl group may contribute to antioxidant properties, helping to scavenge free radicals and reduce oxidative stress in cells.
Case Studies and Research Findings
A selection of studies highlights the pharmacological potential of this compound:
Clinical Implications
The findings from these studies suggest that this compound could serve as a promising candidate for further development in treating cardiovascular diseases and CNS disorders.
Q & A
Q. Optimization Strategies :
Q. Table 1: Comparison of Synthetic Routes
What spectroscopic techniques are employed to characterize this compound, and how are data interpreted?
Basic Research Question
Methodological Answer:
- ¹H/¹³C-NMR : Key peaks include:
- Piperazine protons : δ 2.5–3.5 ppm (multiplet for N–CH₂ groups).
- Aromatic protons : δ 6.7–7.2 ppm (split patterns from trimethoxybenzyl substituents) .
- Ethoxy group : δ 1.2 ppm (triplet, CH₃) and δ 4.1 ppm (quartet, OCH₂) .
- Mass Spectrometry (MS) : Molecular ion [M+H]⁺ confirms molecular weight (e.g., m/z 363.2 for C₁₉H₂₉N₂O₅⁺) .
Q. Table 2: Representative NMR Data
| Group | ¹H-NMR (δ, ppm) | ¹³C-NMR (δ, ppm) |
|---|---|---|
| Piperazine N–CH₂ | 2.8–3.1 (m) | 48.5, 52.7 |
| OCH₃ (2,3,4-) | 3.75–3.85 (s) | 55.9–56.3 |
| Ethoxy COO | 4.10 (q), 1.22 (t) | 61.5 (OCH₂), 14.1 (CH₃) |
How does the molecular conformation of related piperazine derivatives influence their biological activity, and what techniques determine this?
Advanced Research Question
Methodological Answer:
- X-ray Crystallography : Reveals conformational preferences (e.g., chair vs. boat piperazine rings) and stabilizing interactions (e.g., C–H⋯O/N hydrogen bonds). For example, dihedral angles between aromatic rings (74.14°) impact steric interactions with biological targets .
- Molecular Dynamics (MD) : Simulates ligand-receptor binding stability under physiological conditions .
Q. Key Findings :
- Piperazine Chair Conformation : Enhances binding to enzymes (e.g., tyrosine kinases) by aligning substituents for optimal hydrophobic interactions .
What strategies are used to resolve contradictions in biological activity data across different studies?
Advanced Research Question
Methodological Answer:
- Assay Standardization : Use validated cell lines (e.g., HEK293 for receptor binding) and control compounds to minimize variability .
- Dose-Response Analysis : EC₅₀/IC₅₀ values clarify potency discrepancies (e.g., μM vs. nM ranges due to assay sensitivity) .
- Structural-Activity Relationship (SAR) : Modifying substituents (e.g., replacing OCH₃ with halogens) isolates pharmacophore contributions .
What are the key considerations in designing experiments to assess the compound's stability under various conditions?
Basic Research Question
Methodological Answer:
Q. Table 3: Stability Profile
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| Acidic (0.1M HCl) | Ester hydrolysis | 12h |
| Basic (0.1M NaOH) | Piperazine ring cleavage | 4h |
| UV Light (254 nm) | Methoxy demethylation | 48h |
How can researchers perform impurity profiling, and what analytical methods are recommended?
Advanced Research Question
Methodological Answer:
- HPLC-MS/MS : Quantifies impurities (e.g., this compound hydrochloride, a common byproduct) using reverse-phase C18 columns and gradient elution .
- Reference Standards : Pharmacopeial-grade impurities (e.g., Trimetazidine Dihydrochloride Imp. H) ensure accurate quantification .
Q. Table 4: Impurity Specifications
| Impurity | CAS No. | Acceptable Limit (%) |
|---|---|---|
| Hydrochloride salt | 113698-83-2 | ≤0.15 |
| N-Methyl derivative | n/a | ≤0.10 |
What computational methods aid in understanding the compound's interaction with biological targets?
Advanced Research Question
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
